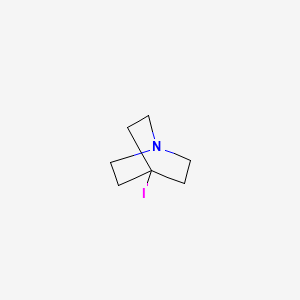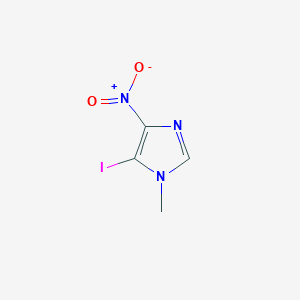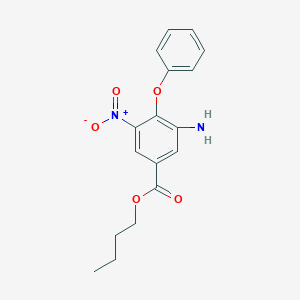![molecular formula C20H21NO3 B14693118 Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate CAS No. 24064-16-2](/img/structure/B14693118.png)
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dihydropyrrole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with an appropriate dihydropyrrole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts such as platinum on carbon (Pt/C) may be employed to facilitate hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzyl and methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce the expression of apoptosis markers like cleaved caspase-3.
Comparison with Similar Compounds
Benzylamine derivatives: Compounds like N-benzyl-1-(4-methoxyphenyl)methanamine.
Dihydropyrrole derivatives: Compounds like ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate.
Uniqueness: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and dihydropyrrole moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .
Properties
CAS No. |
24064-16-2 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-23-19-11-9-16(10-12-19)14-18-8-5-13-21(18)20(22)24-15-17-6-3-2-4-7-17/h2-12,18H,13-15H2,1H3 |
InChI Key |
QODWTADFHQJAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C=CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
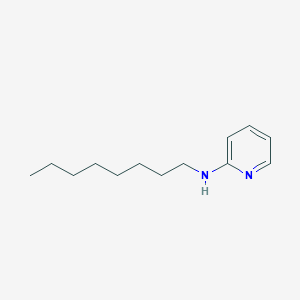
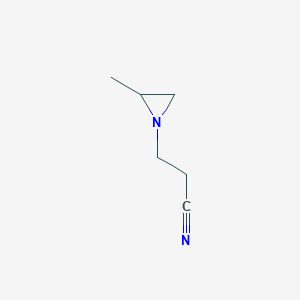
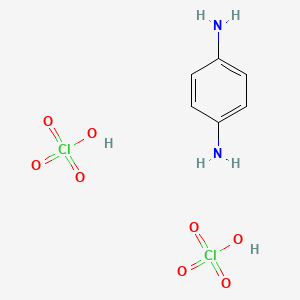


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
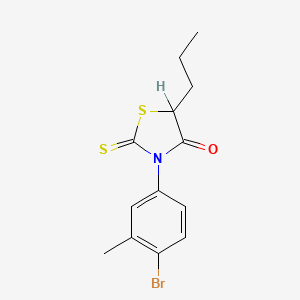
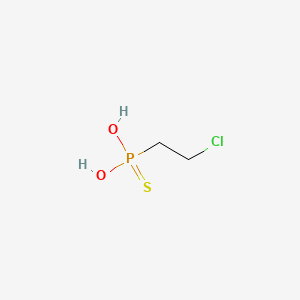
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
